molecular formula C12H7ClN2O B14504052 9-Chlorooxepino[2,3-B]quinoxaline CAS No. 62911-80-2

9-Chlorooxepino[2,3-B]quinoxaline

Cat. No.: B14504052
CAS No.: 62911-80-2
M. Wt: 230.65 g/mol
InChI Key: KGGSCMLTZIAEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chlorooxepino[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro substituent and an oxepine ring fused to the quinoxaline core, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chlorooxepino[2,3-B]quinoxaline typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in refluxing ethanol or acetic acid for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition-metal-free catalysis to ensure a more environmentally friendly process. Recent advances have focused on using green chemistry principles, such as employing choline chloride/water NADES (Natural Deep Eutectic Solvents) at room temperature, which allows for high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Chlorooxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 2-iodoxybenzoic acid (IBX) in an organic solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with different nucleophiles.

Mechanism of Action

The mechanism of action of 9-Chlorooxepino[2,3-B]quinoxaline involves its interaction with various molecular targets. For example, quinoxaline derivatives have been shown to inhibit kinase activity by forming hydrogen bonds within the hinge region of the kinase, thereby blocking its activity . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chlorooxepino[2,3-B]quinoxaline is unique due to its chloro substituent and oxepine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

62911-80-2

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

9-chlorooxepino[3,2-b]quinoxaline

InChI

InChI=1S/C12H7ClN2O/c13-8-4-5-9-11(7-8)15-12-10(14-9)3-1-2-6-16-12/h1-7H

InChI Key

KGGSCMLTZIAEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C=C3)Cl)N=C2OC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.